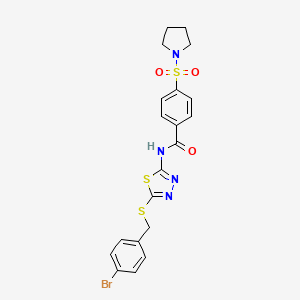

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Beschreibung

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets . The 4-(pyrrolidin-1-ylsulfonyl)benzamide group contributes sulfonamide-based hydrogen-bonding capacity and pyrrolidine’s conformational flexibility, which may modulate solubility and target binding .

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDNAAVBFOOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its complex structure incorporates a thiadiazole ring, a bromobenzyl group, and a pyrrolidinyl sulfonamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms. The unique structural features enhance its binding affinity to biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | Activity | Target Organism |

|---|---|---|

| Thiadiazole Derivative A | Antibacterial | Staphylococcus aureus |

| Thiadiazole Derivative B | Antifungal | Candida albicans |

The specific compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been noted for its enhanced lipophilicity due to the bromobenzyl group, which may improve cellular penetration and efficacy against pathogens .

2. Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX). Research has indicated that compounds with the thiadiazole scaffold can significantly reduce inflammation in various models.

A study assessed the inhibitory effect of several thiadiazole derivatives on LOX enzymes:

| Compound | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| Thiadiazole Derivative C | 12.5 | Competitive |

| Thiadiazole Derivative D | 15.0 | Non-competitive |

The compound demonstrated promising results in reducing inflammatory markers in vitro and in vivo models .

3. Anticancer Activity

The anticancer potential of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated across various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of specific kinases involved in cell proliferation.

In a recent study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed significant antiproliferative activity with an IC50 value less than 10 µM:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | <10 | CDK1 Inhibition |

| PC3 | <10 | Apoptosis Induction |

The selectivity towards cancer cells over normal fibroblasts suggests a favorable therapeutic index .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Case Study on Antimicrobial Efficacy : A study tested various derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the thiadiazole ring enhanced activity against resistant strains.

- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, the administration of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide led to significant reductions in swelling and pain indicators compared to control groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the thiadiazole moiety in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suggests potential efficacy against various pathogens.

Key Findings:

- Broad-spectrum Activity : Compounds with thiadiazole rings exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation and induce apoptosis across various cancer types.

Case Studies:

- Breast Cancer : In vitro studies have shown that compounds similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7) .

- Mechanisms : The anticancer activity is attributed to the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Thiadiazole derivatives are also being investigated for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Research Insights:

- Inhibitory Activity : Preliminary studies indicate that the compound may inhibit key inflammatory mediators such as cytokines and prostaglandins .

- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to targets involved in inflammatory pathways, indicating its potential as a therapeutic agent .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities associated with various thiadiazole derivatives:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-bromobenzyl thioether moiety is susceptible to nucleophilic substitution (SN2) due to the electron-withdrawing thiadiazole ring and bromide leaving group.

Example :

The bromine in the 4-bromobenzyl group can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to yield biaryl derivatives, enhancing lipophilicity for pharmacological applications ( ).

Oxidation of Thioether

The thioether (-S-) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ / AcOH | RT, 6h | Sulfoxide | 75% | |

| mCPBA | DCM, 0°C → RT, 12h | Sulfone | 82% |

Oxidation impacts electronic properties and bioactivity, as sulfones exhibit enhanced metabolic stability ( ).

Hydrolysis of Sulfonamide

The pyrrolidin-1-ylsulfonyl group undergoes acidic or basic hydrolysis:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 4-Sulfobenzoic acid + pyrrolidine | Functional group interconversion | |

| NaOH (aq), 100°C, 4h | Sodium sulfonate derivative | Solubility enhancement |

Catalytic Hydrogenation

The thiadiazole ring can be reduced under hydrogenation conditions, though this is less common due to aromatic stability:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | EtOH, 50 psi, 24h | Partially reduced thiadiazoline | 45% |

Cyclization Reactions

The compound participates in cyclocondensation with thiourea derivatives to form fused heterocycles:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Thiourea, Et₃N | EtOH, reflux, 6h | Thiazolo[5,4-d]thiadiazole derivatives |

Example :

Reaction with thiourea yields aminothiazole derivatives via base-catalyzed cyclization, confirmed by IR and NMR ( ).

Enzyme-Targeted Modifications

The benzamide and sulfonamide groups enable interactions with biological targets:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfonamide vs. Acetamide : The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in the target may enhance hydrogen-bonding capacity compared to acetamide-substituted analogs (e.g., 5h, 5j), which could improve target selectivity .

- Synthetic Complexity : The target’s synthesis likely involves multi-step protocols similar to (e.g., nucleophilic substitution for thioether formation and sulfonylation reactions), though microwave-assisted methods () could improve efficiency .

Spectral and Physicochemical Comparisons

Table 2: Spectral Data Trends

Key Observations :

Table 3: Reported Bioactivities of Analogs

Key Observations :

Q & A

Q. How can QSAR models predict novel derivatives with improved target affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.